molecular formula C18H24ClNO2 B1655396 Homoveratryl beta-phenylethylamine hydrochloride CAS No. 35589-98-1

Homoveratryl beta-phenylethylamine hydrochloride

Cat. No.: B1655396
CAS No.: 35589-98-1
M. Wt: 321.8 g/mol
InChI Key: VSAFYVNEKALJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homoveratryl beta-phenylethylamine hydrochloride is a chemical compound that belongs to the class of phenylethylamines Phenylethylamines are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of homoveratryl beta-phenylethylamine hydrochloride typically involves the reduction of benzyl cyanide with hydrogen in liquid ammonia, in the presence of a Raney-Nickel catalyst, at a temperature of 130°C and a pressure of 13.8 MPa . This method is one of the common approaches for preparing beta-phenylethylamines.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques to optimize yield and purity. Flow chemistry allows for precise control of reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Homoveratryl beta-phenylethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

Homoveratryl beta-phenylethylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in treating neurological disorders.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of homoveratryl beta-phenylethylamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a modulator of monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction leads to changes in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can affect mood, cognition, and behavior.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-20-17-9-8-16(14-18(17)21-2)11-13-19-12-10-15-6-4-3-5-7-15;/h3-9,14,19H,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAFYVNEKALJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCCC2=CC=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956971
Record name 2-(3,4-Dimethoxyphenyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35589-98-1
Record name Benzeneethanamine, 3,4-dimethoxy-N-(2-phenylethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Homoveratryl beta-phenylethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Homoveratryl beta-phenylethylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Homoveratryl beta-phenylethylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Homoveratryl beta-phenylethylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Homoveratryl beta-phenylethylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
Homoveratryl beta-phenylethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.